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Dipotassium;platinum;hexahydrate

Cat. No.: B13646738
M. Wt: 381.37 g/mol
InChI Key: LTROBPQZKJGHPB-UHFFFAOYSA-N
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Description

Significance of Platinum in Advanced Inorganic Chemistry and Catalysis

Platinum, a dense, corrosion-resistant, silvery-white transition metal, is a cornerstone of advanced inorganic chemistry and catalysis. wikipedia.orgamericanelements.com Its chemical inertness and high melting point make it an ideal material for laboratory equipment. wikipedia.org However, its most profound impact lies in its catalytic activity. Platinum's partially filled d-orbitals allow it to facilitate a vast array of chemical reactions by lowering their activation energy, without being consumed in the process.

This catalytic prowess is harnessed in numerous critical industrial processes. It is indispensable in catalytic converters for automobiles, where it aids the oxidation of carbon monoxide and unburned hydrocarbons into less harmful carbon dioxide and water. wikipedia.org In the petrochemical industry, platinum catalysts are vital for reforming processes that upgrade petroleum naphthas into high-octane gasoline. Furthermore, platinum plays a crucial role in hydrogenation and oxidation reactions, which are fundamental steps in the synthesis of a wide range of chemicals, from pharmaceuticals to bulk commodities. samaterials.com The creation of platinum-based anticancer drugs, such as cisplatin (B142131), also highlights the element's significance in medicinal inorganic chemistry.

Historical Context of Platinum Hydrate Complexes Research and their Derivatives

The journey of platinum from a curiosity to a chemical linchpin began in the 18th century. European scientists, including Antonio de Ulloa and William Brownrigg, first systematically studied the metal, which had been used by pre-Columbian peoples in South America. wikipedia.orgresearchgate.netunt.edu Early research focused on purifying the metal and understanding its fundamental properties. unt.edu A key breakthrough was the discovery that platinum dissolves in aqua regia (a mixture of nitric and hydrochloric acids) to form chloroplatinic acid (H₂PtCl₆), often in its hydrated form, H₂PtCl₆·6H₂O. wikipedia.org

This readily available, water-soluble platinum compound became the gateway to modern platinum chemistry. Research in the mid-20th century, notably by John Speier, revealed that chloroplatinic acid is an effective catalyst for hydrosilylation, a vital reaction in the silicone industry. Historically, chloroplatinic acid was also used in the quantitative analysis of potassium, as it reacts to form the sparingly soluble salt potassium hexachloroplatinate (K₂PtCl₆). wikipedia.org

The study of metal aqua ions, or metal cations dissolved in water, provided the fundamental understanding of how metal ions like platinum(IV) interact with water and other ligands. researchgate.netwikipedia.org This foundational research into coordination chemistry paved the way for the synthesis and understanding of derivatives like Potassium hexahydroxyplatinate(IV). This compound, K₂[Pt(OH)₆], can be synthesized from chloroplatinic acid, representing a shift from halide-based to hydroxide-based coordination complexes, which opened new avenues for research and application.

Overview of Research Trajectories for Dipotassium (B57713);platinum;hexahydrate in Contemporary Chemical Science

In modern chemical science, Potassium hexahydroxyplatinate(IV) (K₂[Pt(OH)₆]) is recognized as a versatile and important compound. chemimpex.com It serves primarily as a key precursor or raw material for the synthesis of other platinum compounds and highly active platinum-based catalysts. chemimpex.comsamaterials.com

Contemporary research focuses on several key areas:

Catalysis: K₂[Pt(OH)₆] is used to prepare finely dispersed platinum and platinum oxide catalysts supported on various materials, such as carbon. These catalysts are investigated for their high efficiency in a range of reactions, including those crucial for fuel cells and other electrochemical applications. chemimpex.com The hydroxide (B78521) ligands offer different reactivity and decomposition pathways compared to chloride ligands, allowing for the creation of catalysts with specific properties.

Materials Science: The compound is employed in the development of advanced materials, including high-performance coatings and nanomaterials. chemimpex.com Its decomposition can be controlled to deposit thin films or nanoparticles of platinum or platinum oxide, which have applications in electronics and sensors.

Organic and Pharmaceutical Synthesis: It is utilized as an intermediate or reagent in the synthesis of complex organic molecules and active pharmaceutical ingredients. fishersci.fi

Environmental Applications: Research has explored its use in wastewater treatment, where platinum-based materials can help in the catalytic degradation or removal of pollutants. chemimpex.com

The ongoing investigation into K₂[Pt(OH)₆] underscores a broader trend in inorganic chemistry: the precise design of coordination complexes to serve as tailored precursors for advanced materials and catalysts with enhanced performance and selectivity. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Potassium Hexahydroxyplatinate(IV)

This table summarizes the key chemical and physical properties of the compound.

PropertyValueSource(s)
Chemical Name Potassium hexahydroxyplatinate(IV) sigmaaldrich.comchemwhat.com
Synonyms Dipotassium platinate, Potassium hexahydroxoplatinate(IV) fishersci.fichemwhat.com
CAS Number 12285-90-4 chemwhat.comscbt.compgmschem.com
Molecular Formula K₂[Pt(OH)₆] scbt.compgmschem.com
Molecular Weight 375.32 g/mol chemwhat.comscbt.comnih.gov
Appearance Yellow powder/crystals samaterials.compgmschem.com
Melting Point 150 °C (decomposes) chemwhat.com
Solubility Soluble in water fishersci.fichemwhat.com
Storage Inert atmosphere, room temperature sigmaaldrich.com

Table 2: Research Applications of Potassium Hexahydroxyplatinate(IV)

This table outlines the primary areas of research and application for the compound.

Application AreaDescriptionSource(s)
Catalyst Precursor Used as a raw material to prepare platinum-based heterogeneous catalysts, platinum black, and supported platinum catalysts for various chemical reactions. chemimpex.comsamaterials.commatthey.com
Electrochemistry Employed in the development of materials for fuel cells and batteries to improve charge transfer efficiency and performance. chemimpex.com
Materials Science Utilized in creating advanced materials like high-performance coatings and nanomaterials with enhanced durability and specific functionalities. chemimpex.com
Chemical Synthesis Serves as an important intermediate in the agrochemical, pharmaceutical, and dyestuff industries. fishersci.fithermofisher.com
Environmental Remediation Investigated for its role in wastewater treatment processes, aiding in the removal of contaminants. chemimpex.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula H12K2O6Pt+2 B13646738 Dipotassium;platinum;hexahydrate

Properties

Molecular Formula

H12K2O6Pt+2

Molecular Weight

381.37 g/mol

IUPAC Name

dipotassium;platinum;hexahydrate

InChI

InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;;

InChI Key

LTROBPQZKJGHPB-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.[K+].[K+].[Pt]

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry of Dipotassium;platinum;hexahydrate

Optimized Synthesis Pathways for High-Purity Potassium Hexahydroxoplatinate(IV) Precursors

The generation of high-purity K₂[Pt(OH)₆] is critical for its effective use as a precursor. The quality of the final derivatized platinum complexes depends heavily on the purity of this starting material.

A common and effective method for synthesizing potassium hexahydroxoplatinate(IV) involves the alkaline hydrolysis of a hexachloroplatinate(IV) salt. This process relies on controlled precipitation to isolate the desired product. A typical procedure starts with an aqueous solution of potassium hexachloroplatinate(IV) (K₂[PtCl₆]). google.com

The synthesis proceeds by adding a strong base, such as potassium hydroxide (B78521) (KOH), to the K₂[PtCl₆] solution. The addition of the base raises the pH, causing the complete substitution of the chloro ligands with hydroxyl groups. google.com The reaction mixture is often heated to ensure the reaction goes to completion, indicated by a color change in the solution. google.com Subsequently, the pH of the solution is carefully adjusted with a weak acid, like acetic acid, to a range of 4.0 to 5.5. This pH adjustment leads to the precipitation of the intermediate, hexahydroxyplatinic acid (H₂[Pt(OH)₆]), as a pale yellow solid. google.com The precipitate is then collected by filtration, washed thoroughly with water to remove any remaining chloride ions, and can be converted to the potassium salt, K₂[Pt(OH)₆]. google.com

Control over parameters such as temperature, rate of reagent addition, and final pH is crucial for maximizing the yield and ensuring the high purity of the precipitated product.

Table 1: Parameters for Controlled Precipitation of Platinum Hydroxide Intermediate

Parameter Condition Purpose Reference
Starting Material K₂[PtCl₆] Source of Platinum(IV) google.com
Reagent Potassium Hydroxide (KOH) Provides hydroxide ligands and controls pH google.comgoogle.com
pH Adjustment Acetic Acid To precipitate H₂[Pt(OH)₆] google.com
Final pH 4.0 - 5.5 Optimal range for precipitation google.com

Solvothermal and hydrothermal synthesis methods are advanced techniques for producing highly crystalline materials from solutions under elevated temperature and pressure. While specific literature detailing the direct solvothermal synthesis of K₂[Pt(OH)₆] is scarce, the principles of this methodology are widely applied in materials chemistry to control particle size, morphology, and crystallinity. acs.orgacs.org

In a typical solvothermal process, metal precursors are dissolved in a suitable solvent and sealed in an autoclave. The vessel is then heated above the solvent's boiling point, creating high pressure that facilitates the dissolution and recrystallization of materials. acs.org For platinum complexes, this method has been successfully used to generate platinum alloy nanocrystals from platinum(II) acetylacetonate (B107027) in dimethylformamide (DMF), where DMF acts as both the solvent and a mild reducing agent. acs.org

Conceptually, a similar approach could be applied to synthesize crystalline K₂[Pt(OH)₆]. By using a platinum(IV) precursor in an aqueous (hydrothermal) or non-aqueous (solvothermal) basic solution under controlled heating, it is possible to achieve highly uniform and crystalline particles of the target compound, which can be advantageous for subsequent reactions.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of K₂[Pt(OH)₆] via aqueous hydrolysis of K₂[PtCl₆] aligns with several green chemistry principles. The use of water as a solvent is a key advantage, as it is non-toxic and environmentally benign. researchgate.net

Further application of green principles could involve using bases and acids derived from renewable sources. While much of the research in "green" platinum chemistry has focused on the biosynthesis of platinum nanoparticles using plant extracts as reducing and capping agents, the underlying principles are relevant. google.com These studies demonstrate that biomolecules containing functional groups like hydroxyls can effectively interact with platinum ions. google.com Applying this knowledge, future syntheses of coordination compounds like K₂[Pt(OH)₆] might explore the use of biologically-derived bases or pH-adjusting agents to further enhance the environmental friendliness of the process.

Precursor Role of Potassium Hexahydroxoplatinate(IV) in Derivatization

K₂[Pt(OH)₆] serves as an excellent halide-free starting material for the synthesis of other platinum complexes, avoiding potential contamination from chloride or other halide ions that are common in traditional platinum precursors like K₂[PtCl₆]. google.comgoogle.com

The versatility of K₂[Pt(OH)₆] allows for the synthesis of complexes where the platinum center is either retained as Pt(IV) or reduced to Pt(II).

Platinum(IV) Complexes: New Pt(IV) complexes can be readily synthesized through ligand substitution reactions. For instance, the hexahydroxyplatinic acid intermediate, H₂[Pt(OH)₆], reacts with ethanolamine (B43304) to form a stable aqueous solution of (HOCH₂CH₂NH₃)₂[Pt(OH)₆]. google.com This demonstrates the replacement of potassium counter-ions with protonated amine groups, yielding a new Pt(IV) coordination compound.

Platinum(II) Complexes: The synthesis of Pt(II) complexes from K₂[Pt(OH)₆] requires a reduction step. A notable example is the preparation of platinum(II) acetylacetonate, [Pt(acac)₂], a widely used catalyst precursor. google.comwikipedia.org In this synthesis, K₂[Pt(OH)₆] is reacted with a reducing agent, such as formic acid, in an aqueous solution containing acetylacetone (B45752) (Hacac). google.comgoogle.com The Pt(IV) center is reduced to Pt(II), and the hydroxide ligands are replaced by acetylacetonate ligands.

Table 2: Examples of Derivatization from K₂[Pt(OH)₆]

Target Complex Platinum Oxidation State Key Reagents Reaction Type Reference
(HOCH₂CH₂NH₃)₂[Pt(OH)₆] +4 H₂Pt(OH)₆, Ethanolamine Salt formation / Ligand exchange google.com

Ligand substitution reactions are fundamental to coordination chemistry, allowing for the systematic modification of a metal complex's properties. studymind.co.ukchemguide.co.uk The hydroxide ligands in the [Pt(OH)₆]²⁻ anion are good leaving groups, particularly under acidic conditions, making K₂[Pt(OH)₆] a valuable starting material for such transformations.

The synthesis of [Pt(acac)₂] from K₂[Pt(OH)₆] is a prime example of a reaction that involves both reduction and ligand substitution. google.comgoogle.com The six hydroxide ligands are replaced by two bidentate acetylacetonate ligands. Similarly, reactions with other bidentate ligands or with various monodentate ligands can be envisioned to create a diverse library of platinum complexes. For example, reacting K₂[Pt(OH)₆] with carboxylic acids or amino acids could lead to the formation of new Pt(IV) or, with an appropriate reductant, Pt(II) carboxylato or amino acidato complexes, respectively. The choice of incoming ligand and reaction conditions dictates the final product's structure and platinum's oxidation state. nih.gov

Formation of Heterometallic Complexes Incorporating Platinum from Dipotassium (B57713) Platinum Precursors

Dipotassium platinum salts, such as dipotassium tetrachloroplatinate(II) (K₂PtCl₄) and dipotassium hexachloroplatinate(IV) (K₂PtCl₆), are fundamental and widely utilized precursors in the synthesis of complex platinum-containing molecules. sigmaaldrich.comgoogle.com Their utility extends to the sophisticated assembly of heterometallic complexes, where platinum is integrated alongside other distinct metal centers. These multi-metal systems are of significant interest due to their potential for synergistic effects, leading to unique catalytic, electronic, or therapeutic properties that are not accessible with their monometallic counterparts. nih.gov The formation of these structures can be achieved through several strategic approaches, often beginning with the foundational reactivity of the chloroplatinate anions.

A primary method involves the creation of a platinum-based fragment that is designed to act as a "metalloligand." In this approach, a platinum complex is first synthesized from a precursor like K₂PtCl₄ and then used to coordinate to a second, different metal ion. For example, the complex [Pt₂(µ-S)₂(PPh₃)₄] can be prepared and subsequently function as a bidentate ligand. This platinum-sulphido complex effectively chelates to other metal ions such as palladium(II), nickel(II), and gold(I) to form heterometallic clusters with three, five, or even six metal atoms in a high-yield synthetic route. rsc.org The structure of one such complex, {Pt₂(µ-S)₂(PPh₃)₄}₂Pd₂, has been confirmed by X-ray crystallography, showcasing a palladium atom bridged by two of the platinum-sulphido units. rsc.org

Another significant strategy involves the direct co-complexation or sequential addition of different metal fragments, often linked by a bridging ligand. This is particularly prominent in the development of potential therapeutic agents. Chimeric complexes containing both platinum(IV) and ruthenium(II) centers have been developed, connected by a niacin linker. nih.gov These compounds are designed to combine the cytotoxic cisplatin (B142131) core, derived from platinum precursors, with the antimetastatic properties of arene-ruthenium fragments, aiming for a synergistic anticancer effect. nih.gov

Similarly, heterometallic complexes combining platinum and palladium have been synthesized. The reaction between appropriate platinum(II) and palladium(II) precursors can lead to acetate-bridged structures. researchgate.net While some routes provide low yields, two-step syntheses starting from platinum salts can significantly improve the output. researchgate.net The development of Pt(IV)-based prodrugs has also been exploited to create conjugates with other metals. For instance, gadolinium(III) texaphyrin has been linked to a Pt(IV) center that contains an oxaliplatin (B1677828) core, demonstrating the versatility of platinum precursors in forming complex, multifunctional heterometallic systems. nih.gov

The synthesis of bimetallic nanoparticles for catalysis represents another facet of this chemistry. Platinum-cobalt (PtCo) catalysts, for example, can be prepared by impregnating a support material, such as a zeolite, first with a platinum precursor and then with a cobalt salt. mdpi.com While advanced precursors like platinum acetate (B1210297) blue are sometimes used, the foundational chemistry often relies on the conversion of simpler salts. The resulting bimetallic materials exhibit enhanced catalytic activity due to the synergistic interaction between the platinum and cobalt sites. mdpi.com

The table below summarizes examples of heterometallic complexes synthesized using platinum precursors.

Platinum PrecursorSecond Metal CenterBridging Ligand/MethodResulting Heterometallic Complex ExampleReference
K₂PtCl₄ (Implied)Palladium(II)Sulphido (µ-S){Pt₂(µ-S)₂(PPh₃)₄}₂Pd₂ rsc.org
K₂PtCl₄ (Implied)Nickel(II)Sulphido (µ-S)[Pt₂(µ-S)₂(PPh₃)₄Ni]²⁺ (Generic) rsc.org
Cisplatin-based Pt(IV)Ruthenium(II)Niacin linkerPt(IV)-niacin-Ru(II) complex nih.gov
Oxaliplatin-based Pt(IV)Gadolinium(III)Texaphyrin conjugatePt(IV)-oxaliplatin-texaphyrin-Gd(III) conjugate nih.gov
Platinum PrecursorCobalt(II)Zeolite SupportPtCo/ZSM-5 bimetallic catalyst mdpi.com
Platinum(II) PrecursorPalladium(II)Acetate bridgeAcetate-bridged Pt(II)-Pd(II) complex researchgate.net

Advanced Structural Elucidation and Electronic Structure Studies of Dipotassium;platinum;hexahydrate

Single-Crystal X-ray Diffraction Analysis of Dipotassium (B57713) Platinum Hexahydrate and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For dipotassium hexachloroplatinate and its derivatives, this method provides precise information on the geometry of the [PtCl₆]²⁻ anion, the coordination of the potassium ions, and the role of water molecules in the crystal lattice.

In the anhydrous form, K₂PtCl₆, the [PtCl₆]²⁻ anion adopts a highly symmetrical octahedral coordination geometry, which is a common configuration for Pt(IV) complexes. wikipedia.orgmaterialsproject.org The central platinum atom is surrounded by six chloride ligands. X-ray diffraction studies on anhydrous K₂PtCl₆ reveal that it crystallizes in a cubic Fm-3m space group. materialsproject.org

The key bond parameters for the [PtCl₆]²⁻ anion in the anhydrous salt have been determined with high precision. These parameters are fundamental for understanding the nature of the platinum-chlorine bond.

Table 1: Selected Bond Parameters for Anhydrous K₂PtCl₆ from X-ray Diffraction Data. materialsproject.org
BondBond Length (Å)Coordination Geometry of Pt⁴⁺
Pt–Cl2.33Octahedral
K–Cl3.46

In the hexahydrated form, the fundamental octahedral geometry of the [PtCl₆]²⁻ anion is expected to be preserved. However, the presence of six water molecules of crystallization introduces a more complex crystal packing and hydrogen bonding network, which can lead to slight distortions in the bond angles and lengths compared to the anhydrous salt. Detailed structural analysis of the hydrated platinum(II) ion has shown Pt-O bond distances of 2.01(2) Å for equatorially coordinated water molecules and 2.39(2) Å for axial water molecules. nih.gov

The water molecules in dipotassium platinum hexahydrate play a critical role in stabilizing the crystal structure through an extensive network of hydrogen bonds. These interactions involve the hydrogen atoms of the water molecules and the chloride ligands of the [PtCl₆]²⁻ anion, as well as the oxygen atoms of neighboring water molecules.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in coordination compounds. Different polymorphs can arise from variations in crystallization conditions, such as temperature, pressure, and solvent. While extensive studies on the polymorphism of dipotassium platinum hexahydrate specifically are not widely reported, the existence of different hydrated phases and structural modifications is common for inorganic salts. For instance, the related compound dihydrogen hexachloroplatinate(IV) is well known in its hexahydrate form, often formulated as [H₃O]₂[PtCl₆]·4H₂O, indicating the complex role of water in the crystal structure. chemeurope.com The study of different crystallographic modifications is important as polymorphs can exhibit distinct physical and chemical properties.

Spectroscopic Characterization for Electronic and Vibrational States

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of molecules. For dipotassium platinum hexahydrate, methods like X-ray absorption and photoelectron spectroscopy provide insight into the electronic configuration of platinum, while Raman and infrared spectroscopy reveal the vibrational modes of the [PtCl₆]²⁻ anion and the interactions with water molecules.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for determining the oxidation state and electronic structure of elements in a compound.

X-ray Photoelectron Spectroscopy (XPS) provides direct information about the binding energies of core-level electrons, which are sensitive to the chemical environment and oxidation state of an atom. For K₂PtCl₆, XPS is used to confirm the Pt(IV) oxidation state. researchgate.net The measured binding energies for the platinum 4f orbitals are characteristic of this state.

Table 2: Pt 4f Core Level Binding Energies for K₂PtCl₆. researchgate.net
Core LevelBinding Energy (eV)
Pt 4f₇/₂74.7
Pt 4f₅/₂78.1

Studies on related Pt(IV) complexes show that these binding energies shift with changes in the coordination environment. For example, in H₂PtCl₆ solutions dried on a substrate, the Pt 4f peak corresponding to [PtCl₆]²⁻ is observed at 75.0 eV. mdpi.com

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state and local coordination geometry. nih.govmdpi.com The Pt L₃-edge energy is sensitive to the charge on the platinum center. nih.govrsc.orguit.no An increase in the L₃-edge energy is consistent with an oxidation from Pt(II) to Pt(IV). nih.govrsc.orguit.no High-energy resolution fluorescence detection (HERFD) XANES offers improved spectral resolution, allowing for a more precise identification of the Pt redox state and coordination geometry. mdpi.combohrium.com

Raman and Infrared (IR) spectroscopy are used to study the vibrational modes of molecules. libretexts.org For dipotassium platinum hexahydrate, these techniques can identify the characteristic vibrations of the [PtCl₆]²⁻ anion and probe the interactions involving the water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum and Associated Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹⁹⁵Pt nucleus, is a powerful tool for the structural elucidation of platinum compounds in solution. wikipedia.org The ¹⁹⁵Pt isotope, with a natural abundance of 33.832% and a spin of 1/2, provides sharp NMR signals over an exceptionally wide chemical shift range of over 13,000 ppm. wikipedia.orghuji.ac.il This sensitivity makes ¹⁹⁵Pt NMR ideal for probing the chemical environment of the platinum center, including its oxidation state, coordination number, and the nature of its ligands. wikipedia.org

For the [PtCl₆]²⁻ anion, a key component of dipotassium platinum hexahydrate, the ¹⁹⁵Pt NMR spectrum in an aqueous solution exhibits a resonance at 0 ppm. researchgate.net This signal serves as a standard reference point in many platinum NMR studies. wikipedia.orghuji.ac.il The sharpness of the signals allows for the resolution of subtle structural changes. For instance, the substitution of a ³⁵Cl ligand with its isotope ³⁷Cl can lead to the appearance of distinct signals, highlighting the technique's high resolution. huji.ac.il

The chemical shift of ¹⁹⁵Pt is highly sensitive to changes in the coordination sphere. wikipedia.org Studies on the hydrolysis of [PtCl₆]²⁻ have demonstrated the utility of ¹⁹⁵Pt NMR in identifying various hydroxo- and aquo-substituted platinum(IV) complexes in solution. researchgate.net Furthermore, the coupling of the ¹⁹⁵Pt nucleus to other nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, provides valuable information about the connectivity and structure of platinum complexes. huji.ac.il

Interactive Data Table: Properties of ¹⁹⁵Pt Nucleus and Chemical Shifts
PropertyValueReference
Spin1/2 huji.ac.il
Natural Abundance33.832% huji.ac.il
Chemical Shift Range~13,000 ppm wikipedia.org
Reference Compound1.2 M Na₂PtCl₆ in D₂O wikipedia.orghuji.ac.il
Chemical Shift of [PtCl₆]²⁻0 ppm researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the geometric and electronic structures of complex compounds like dipotassium platinum hexahydrate. researchgate.netmdpi.com DFT calculations allow for the prediction of various properties, including bond lengths, bond angles, and electronic band structures, providing insights that complement experimental findings. youtube.comrsc.org

DFT can also be employed to study the effects of the crystalline environment and the presence of counter-ions, like potassium, on the [PtCl₆]²⁻ octahedron. The choice of basis sets and functionals is crucial for obtaining accurate results, especially for heavy elements like platinum. mdpi.com For instance, relativistic effects need to be considered to achieve good agreement with experimental data.

Interactive Data Table: Applications of DFT in Studying K₂PtCl₆
Investigated PropertyDFT ApplicationReference
Geometric StructureOptimization of bond lengths and angles of the [PtCl₆]²⁻ anion. mdpi.com
Electronic StructureCalculation of band gaps and density of states to understand electronic transitions. researchgate.netresearchgate.net
Spectroscopic PropertiesSimulation of electronic absorption spectra. researchgate.net
Structural StabilityAnalysis of the stability of the crystal lattice. researchgate.net

Ab initio molecular dynamics (AIMD) simulations provide a powerful means to study the dynamic behavior of hydrated systems at the atomic level. nih.govibm.com For dipotassium platinum hexahydrate, AIMD can be used to model the interactions between the [PtCl₆]²⁻ anion, the potassium cations, and the surrounding water molecules. These simulations calculate the forces on each atom "from first principles" at each time step, allowing for the exploration of the system's evolution over time. ibm.com

A key application of AIMD in this context is to understand the structure and dynamics of the hydration shells around the ions. nih.gov The simulations can reveal the average number of water molecules in the first and second hydration shells, the orientation of these water molecules, and the residence times of water molecules in these shells. This provides a detailed picture of how the [PtCl₆]²⁻ anion influences the local structure of water.

Furthermore, AIMD simulations can shed light on the transport properties of the ions in solution and the dynamic processes of ion pairing between the potassium cations and the [PtCl₆]²⁻ anions. The insights gained from these simulations are crucial for understanding the behavior of this compound in aqueous environments.

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of reactions involving dipotassium platinum hexahydrate. nih.gov These calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers and enthalpies. nih.gov

For example, quantum chemical methods can be applied to study the hydrolysis reactions of the [PtCl₆]²⁻ anion, where chloride ligands are successively replaced by hydroxide (B78521) or water molecules. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, researchers can predict the most likely reaction pathways and the kinetics of these processes.

These computational approaches also allow for the investigation of the role of the solvent in the reaction mechanism. Explicit solvent models can be included in the calculations to understand how water molecules participate in the reaction, for instance, by stabilizing charged intermediates or by acting as proton relays. The ability to model these complex interactions provides a deeper understanding of the reactivity of dipotassium platinum hexahydrate in solution. nih.gov

Reaction Mechanisms and Kinetics of Dipotassium;platinum;hexahydrate Transformations

Hydration and Dehydration Equilibrium Studies of Platinum Hydrate Complexes

The interaction of platinum complexes with water is a critical aspect of their chemistry. In aqueous solutions, the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, can undergo hydration, where chloride ligands are sequentially replaced by water molecules. This process is also referred to as aquation. The reverse process is known as anation or, in this specific context, dehydration.

Recent studies using extended X-ray absorption fine structure (EXAFS) have provided detailed structural information on hydrated platinum(II) ions. researchgate.netnih.gov For instance, the hydrated platinum(II) ion in an acidic aqueous solution coordinates four water molecules in a square-planar geometry, with one or two additional water molecules in axial positions. researchgate.netnih.gov While this study focuses on Pt(II), the principles of hydration shells are relevant to understanding the environment of Pt(IV) complexes in water. The hydration number and the compactness of the hydration shell can be influenced by the net charge of the complex. researchgate.net

The equilibrium for the first hydration step of the hexachloroplatinate(IV) ion can be represented as:

[PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

The kinetics of aquation for similar hexahalo complexes, such as hexabromorhenate(IV) and hexachlororhenate(IV), have been studied, providing insights into the activation parameters (enthalpy and entropy of activation) for such processes. rsc.org These studies serve as a valuable reference for understanding the analogous reactions involving hexachloroplatinate(IV).

Ligand Exchange Kinetics and Thermodynamics in Aqueous Media

Ligand exchange reactions are fundamental to the behavior of coordination compounds in solution. For hexachloroplatinate(IV), these reactions involve the substitution of one or more chloride ligands by other species present in the aqueous medium.

Ligand substitution reactions in coordination complexes, including those of platinum, generally proceed through associative, dissociative, or interchange mechanisms. wikipedia.orgjamesfodor.com

Associative Mechanism (A): In an associative pathway, the incoming ligand first binds to the metal center, forming a transient intermediate with a higher coordination number. wikipedia.org This is then followed by the departure of the leaving group. This mechanism is common for coordinatively unsaturated complexes or those with ligands that can alter their bonding to the metal. wikipedia.org The rate of associative substitution is dependent on the nature of the incoming ligand. jamesfodor.com

Dissociative Mechanism (D): A dissociative mechanism involves the initial breaking of the bond between the metal and the leaving group, which is the rate-determining step. libretexts.org This creates an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org The rate of this type of reaction is largely independent of the nature of the incoming ligand. jamesfodor.comlibretexts.org

Interchange Mechanism (I): This is an intermediate mechanism where the incoming ligand enters the outer coordination sphere of the complex. The interchange of the incoming and leaving ligands can then occur either through a process with associative character (Iₐ) or dissociative character (Iₔ). wikipedia.orgjamesfodor.com

For octahedral complexes like hexachloroplatinate(IV), ligand substitution can often follow an interchange dissociative (Iₔ) mechanism. jamesfodor.com However, the specific pathway can be influenced by various factors, and a clear distinction between these mechanisms often requires detailed kinetic and theoretical studies. The Eigen-Wilkins mechanism is a model used to describe associative substitution reactions in octahedral complexes, involving a pre-equilibrium step where the incoming ligand forms an encounter complex with the metal complex. wikipedia.org

The pH and ionic strength of the aqueous medium can significantly impact the kinetics of ligand exchange reactions involving hexachloroplatinate(IV).

Influence of pH: In alkaline media, the hydroxide (B78521) ion (OH⁻) can act as a nucleophile, replacing chloride ligands in the coordination sphere of hexachloroplatinate(IV). asianpubs.org Studies have shown that the reaction rate increases with an increase in hydroxide ion concentration, indicating its direct involvement in the reaction mechanism. asianpubs.org Conversely, in acidic solutions, the concentration of H⁺ ions can influence the reaction rate, particularly in reactions where protonation or deprotonation of reactants or intermediates is involved. researchgate.netresearchgate.net For example, in the oxidation of certain organic molecules by hexachloroplatinate(IV), the reaction order with respect to [H⁺] is often less than unity, suggesting a complex dependence. researchgate.netresearchgate.net

Influence of Ionic Strength: The ionic strength of the solution affects the activity of the reacting ions and can therefore influence the reaction rate. For reactions between ions of the same charge, an increase in ionic strength generally leads to an increase in the reaction rate. indexcopernicus.com Conversely, for reactions between ions of opposite charges, an increase in ionic strength tends to decrease the reaction rate. indexcopernicus.com Studies on the reactions of hexachloroplatinate(IV) have shown that increasing the ionic strength of the medium can lead to an increased reaction rate, which is consistent with reactions involving ions of the same charge or an ion and a neutral molecule. asianpubs.orgresearchgate.net However, in some catalyzed reactions, the effect of ionic strength may not be significant. researchgate.net It is also important to note that accurate pH measurements at high ionic strengths require specific calibration to avoid errors due to changes in the liquid junction potential. nih.gov

Table 1: Factors Influencing Ligand Exchange Reactions of [PtCl₆]²⁻

Factor Influence on Reaction Rate
pH Rate can increase with [OH⁻] in alkaline media. asianpubs.org Complex dependence on [H⁺] in acidic media. researchgate.netresearchgate.net

| Ionic Strength | Rate can increase with increasing ionic strength. asianpubs.orgresearchgate.net |

Redox Chemistry and Electron Transfer Pathways

The redox chemistry of platinum is a rich field of study, with the metal exhibiting multiple stable oxidation states, most commonly +2 and +4. doubtnut.com Dipotassium (B57713) hexachloroplatinate(IV) serves as a stable source of platinum in its +4 oxidation state. brainly.comyoutube.comyoutube.com

Electrochemical techniques are powerful tools for characterizing the different oxidation states of platinum. The oxidation state of platinum in K₂[PtCl₆] is +4. doubtnut.combrainly.comyoutube.comyoutube.com The reduction of Pt(IV) to Pt(II) and subsequently to Pt(0) can be studied using methods like cyclic voltammetry. While specific electrochemical data for dipotassium hexachloroplatinate hexahydrate is not detailed in the provided search results, the general principles of electrochemical characterization of platinum complexes are well-established. For instance, the electrochemical oxidation of some organoamidoplatinum(II) complexes has been shown to produce mononuclear, formally Pt(III), species. nih.gov

The reduction of hexachloroplatinate(IV) and the oxidation of platinum(II) species have been the subject of numerous mechanistic studies.

Reductive Transformations: The reduction of Pt(IV) to Pt(II) is a common transformation. researchgate.net This can be achieved using various reducing agents. For example, the reduction of hexachloroplatinate(IV) by certain neutralized α-hydroxy acids proceeds via a one-step, two-electron process, where Pt(IV) is reduced to Pt(II). researchgate.net In some cases, the reduction can be more complex. For instance, the reduction of Pt(IV) by ascorbic acid in a mildly acidic medium is influenced by the presence of dissolved oxygen. nih.gov The mechanism can involve the formation of Pt(II) ions, which may then undergo secondary oxidation back to Pt(IV). nih.gov The reduction of alkyl iodides to alkanes can be catalyzed by Pt(II), involving an oxidative addition of the alkyl iodide to Pt(II) to form a Pt(IV) complex, which is then reduced back to a Pt(II) species. researchgate.net

Oxidative Transformations: The oxidation of Pt(II) to Pt(IV) is also a key process in platinum chemistry. nih.gov The oxidation of square planar Pt(II) compounds can lead to the formation of six-coordinate octahedral Pt(IV) complexes through oxidative addition. nih.gov For example, the oxidation of a Pt(II) complex with hydrogen peroxide has been reported to proceed via a single-step two-electron oxidation or two rapid one-electron processes, resulting in the formation of trans-hydroxide Pt(IV) complexes. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Dipotassium hexachloroplatinate(IV)
Dipotassium platinum hexahydrate
[PtCl₆]²⁻ (hexachloroplatinate(IV) ion)
[PtCl₅(H₂O)]⁻
Hexabromorhenate(IV)
Hexachlororhenate(IV)
[Cr(NH₃)₅H₂O]³⁺
[Cr(H₂O)₆]³⁺
Nitrosonium hexachloroplatinate
[Pt(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)]
Pt(II)
Pt(III)
Pt(IV)
Generated code

Hydrolysis and Polymerization Pathways in Solution

The hexachloroplatinate(IV) ion, [PtCl₆]²⁻, is a kinetically relatively inert d⁶ complex. rsc.org However, under aqueous conditions, it undergoes a series of slow ligand exchange reactions where chloride (Cl⁻) ligands are sequentially replaced by water (H₂O) or hydroxide (OH⁻) ligands. These transformations are fundamental to understanding its behavior in various chemical and biological systems.

Hydrolysis Pathways

The hydrolysis of [PtCl₆]²⁻ proceeds through a series of aquation and deprotonation steps. The initial step is the replacement of a chloride ligand by a water molecule, a process known as aquation. This reaction is reversible and rapid. researchgate.net

Equation 1: First Aquation Step [PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

Further aquation can occur, leading to the formation of neutral species. For instance, a second aquation step can lead to the formation of [PtCl₄(H₂O)₂]⁰. psu.edu The extent of these aquation reactions is highly dependent on the chloride ion concentration and pH; high chloride concentrations and low pH shift the equilibrium to the left, favoring the stable [PtCl₆]²⁻ species. researchgate.net

As the pH of the solution increases, the coordinated water molecules in the aqua complexes can deprotonate to form hydroxo complexes. These reactions involving hydroxide ion ligand exchange are generally slower than the initial aquation, especially in acidic solutions, but are accelerated by light. researchgate.netacs.org This leads to the formation of a variety of mixed chloro-aqua-hydroxo species. psu.edu

Equation 2: Deprotonation Step [PtCl₅(H₂O)]⁻ ⇌ [PtCl₅(OH)]²⁻ + H⁺

In strongly alkaline solutions (e.g., concentrated NaOH), the hydrolysis proceeds further, leading to the formation of species with multiple hydroxide ligands. acs.org Studies have identified the formation of the [Pt(OH)₅Cl]²⁻ anion as a relatively fast step, followed by a much slower substitution of the final chloride ligand to form the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻. acs.org The hydrolysis of the intermediate [Pt(OH)Cl₅]²⁻ proceeds significantly slower than that of the parent [PtCl₆]²⁻, suggesting a complex reaction mechanism that may involve competing pathways. acs.org

The various species that can form during the hydrolysis of [PtCl₆]²⁻ are summarized in the table below.

Complex IonFormation PathwayConditions Favoring Formation
[PtCl₆]²⁻Initial SpeciesHigh [Cl⁻], low pH. researchgate.net
[PtCl₅(H₂O)]⁻First aquationModerate pH, low [Cl⁻]. psu.edu
[PtCl₄(H₂O)₂]⁰Second aquationModerately low pH (2.4-2.6). psu.edu
[PtCl₅(OH)]²⁻Deprotonation of aqua ligandNeutral to alkaline pH. researchgate.net
[Pt(OH)₅Cl]²⁻Extensive hydrolysisConcentrated alkaline solutions. acs.org
[Pt(OH)₆]²⁻Complete hydrolysisConcentrated alkaline solutions, slow formation. acs.org

Polymerization Pathways

The hydroxo complexes formed during hydrolysis, such as [PtCl₅(OH)]²⁻, can act as monomers for polymerization reactions. This process, known as olation, involves the formation of bridges between platinum centers via the hydroxo ligands. This results in the creation of larger, polynuclear platinum species. While specific polymerization products for [PtCl₆]²⁻ hydrolysis are complex and not always fully characterized, the formation of hydroxo- or oxo-bridged species is a known phenomenon for many metal ions in solution. rsc.org These polymerization reactions are more likely to occur under conditions that favor the formation of hydroxo complexes, i.e., neutral to alkaline pH.

Reaction Kinetics

For example, in neutral and alkaline solutions, the disappearance of the characteristic spectrum of [PtCl₆]²⁻ can be monitored over time. In alkaline solutions (e.g., pH 12), the hydrolysis of the Pt(IV) complex can be observed even in the absence of other reactants. imim.pl Kinetic data obtained under specific conditions have allowed for the determination of rate constants for the hydrolysis process.

The table below presents kinetic data for the hydrolysis of Pt(IV) and related complexes.

ReactionConditionsRate Constant (k)Reference
[PtCl₆]²⁻ HydrolysispH = 7k₂ = 1 x 10⁻³ M⁻¹s⁻¹ imim.pl
First Aquation of [[trans-PtCl(NH₃)₂]₂(μ-NH₂(CH₂)₆NH₂)]²⁺37 °C, I = 0.1 Mk₁ = (7.9 ± 0.2) x 10⁻⁵ s⁻¹ nih.gov
Second Aquation of [[trans-PtCl(NH₃)₂]₂(μ-NH₂(CH₂)₆NH₂)]²⁺37 °C, I = 0.1 Mk₂ = (10.6 ± 3.0) x 10⁻⁴ s⁻¹ nih.gov

Note: The kinetic data for the dinuclear platinum complex is included for illustrative purposes to show typical aquation rate constants, but it is not the same compound as dipotassium platinum hexachloroplatinate. nih.gov

The data indicate that the hydrolysis reactions, while thermodynamically possible, are kinetically slow, consistent with the inert nature of the Pt(IV) center. rsc.org The second-order rate constant at pH 7 suggests that the reaction mechanism is complex and likely involves bimolecular steps. imim.pl

Catalytic Applications and Mechanistic Insights Involving Dipotassium;platinum;hexahydrate

Homogeneous Catalysis Mediated by Platinum Complexes Derived from Dipotassium (B57713) platinum hexahydrate

Soluble platinum complexes derived from potassium hexachloroplatinate(IV) are effective catalysts for a variety of reactions in the liquid phase. The [PtCl₆]²⁻ anion can be chemically modified through ligand exchange and reduction to generate platinum(II) or platinum(0) complexes with tailored reactivity. These homogeneous catalysts offer high selectivity and activity under mild reaction conditions, with their performance being tunable through the modification of the ligand environment around the platinum center.

Hydrogenation and Dehydrogenation Reactions

Platinum complexes are renowned for their ability to catalyze hydrogenation, the addition of hydrogen (H₂) to unsaturated organic compounds. alfachemic.com Homogeneous platinum catalysts, often prepared from K₂PtCl₆ precursors, are utilized in the reduction of olefins, alkynes, and other functional groups. core.ac.ukrug.nl For instance, platinum-tin chloride complexes, which can be formed from platinum(IV) precursors, have been investigated for the homogeneous hydrogenation of various substrates. acs.org

The general mechanism for olefin hydrogenation by many transition metal catalysts involves the coordination of the olefin to the metal center, followed by the insertion of the olefin into a metal-hydride bond. acs.org The resulting metal-alkyl species then undergoes reductive elimination to yield the saturated alkane and regenerate the catalyst. acs.org Platinum-based systems are highly effective in these processes. iitm.ac.in

Conversely, dehydrogenation, the removal of hydrogen, is also a critical industrial reaction. Platinum complexes have shown efficacy in the catalytic dehydrogenation of alkanes to produce valuable olefins, which are key building blocks for polymers and fine chemicals. researchgate.net

Oxidation and Reduction Processes (e.g., olefin oxidation)

Platinum catalysts derived from precursors like K₂PtCl₆ are active in various oxidation and reduction processes. samaterials.com A notable example is the Wacker-type oxidation of olefins. While the classic Wacker process uses a palladium catalyst to convert ethylene to acetaldehyde, platinum complexes can also facilitate similar transformations. uwindsor.caacs.org

Research has shown that platinum(II) complexes can stoichiometrically oxidize alkenes such as ethylene, propene, and 1-hexene to their corresponding ketones (acetaldehyde, acetone, and 2-hexanone, respectively). researchgate.net In these reactions, the presence of phosphine ligands can stabilize the resulting platinum-hydride complex, preventing decomposition to platinum metal and enabling catalytic turnovers at higher temperatures. researchgate.net The electrophilic activation of the alkene upon coordination to the platinum(II) center is a key step, making it susceptible to nucleophilic attack by water, which initiates the oxidation process. uwindsor.ca

Olefin SubstratePlatinum Catalyst SystemOxidation ProductKey Finding
Ethylenecis-Pt(Cl)₂(TPPTS)₂AcetaldehydeCatalytic oxidation with up to 90 turnovers observed at 95 °C. researchgate.net
Propenecis-Pt(Cl)₂(TPPTS)₂AcetoneStoichiometric production of the Markovnikov oxidation product. researchgate.net
1-Hexenecis-Pt(Cl)₂(TPPTS)₂2-HexanoneStoichiometric production of the Markovnikov oxidation product. researchgate.net

C-H Bond Activation and Functionalization

The activation and subsequent functionalization of typically inert carbon-hydrogen (C-H) bonds is a significant goal in modern chemistry, and platinum complexes have been at the forefront of this research. nih.gov Platinum(II) complexes, in particular, are known to react with hydrocarbons to cleave C-H bonds, forming platinum-alkyl species that can be further functionalized. researchgate.net This allows for the direct conversion of simple alkanes into more valuable products.

Mechanistic studies have explored both stoichiometric and catalytic C-H activation, leading to the formation of new C-O, C-C, and C-B bonds. researchgate.netnih.gov The reactivity of the platinum center can be influenced by supporting ligands and the electronic properties of the complex. While many studies focus on heterogeneous systems, the fundamental principles of C-H activation are often elucidated using homogeneous platinum complexes. acs.orgacs.org

Oligomerization and Polymerization Catalysis

Late transition metals, including platinum, are known to catalyze the oligomerization and polymerization of olefins. dtic.mil These reactions are of immense industrial importance for the production of plastics and liquid fuels. While nickel and palladium catalysts are more commonly studied for these transformations, platinum-based systems have also been reported. dtic.milresearchgate.net

The catalytic cycle typically involves the insertion of olefin monomers into a growing polymer chain attached to the metal center. The properties of the resulting polymer, such as molecular weight and branching, can be controlled by modifying the structure of the catalyst. dtic.mil For example, certain palladium diphosphine complexes convert ethylene into hyperbranched unsaturated oligomers. researchgate.net Similar reactivity patterns can be explored with analogous platinum complexes derived from K₂PtCl₆. Hydrosilylation, a related process often used in polymer chemistry to cure silicone polymers, is frequently catalyzed by platinum complexes. mdpi.com

Heterogeneous Catalysis Derived from Dipotassium platinum hexahydrate Precursors

Potassium hexachloroplatinate(IV) is a widely used precursor for the synthesis of heterogeneous platinum catalysts. matthey.com In this context, the soluble salt is converted into solid, metallic platinum, typically in the form of nanoparticles, which are then deposited onto a high-surface-area support material. sigmaaldrich.com These supported catalysts are the workhorses of the chemical industry, valued for their high activity, stability, and ease of separation from reaction products. core.ac.uk

Synthesis of Supported Platinum Nanoparticles and Films

The preparation of supported platinum catalysts often begins with the impregnation of a support material (e.g., silica, alumina, or carbon) with an aqueous solution of K₂PtCl₆. sigmaaldrich.cn Subsequent chemical reduction, for example with hydrazine or sodium borohydride (B1222165), converts the platinum(IV) ions into metallic platinum(0) nanoparticles (PtNPs) dispersed on the support surface. wikipedia.orgoiccpress.com

The size, shape, and dispersion of the resulting nanoparticles are critical to the catalyst's performance and can be controlled by adjusting synthesis parameters such as the reducing agent, temperature, and the presence of stabilizing agents. oiccpress.comnih.gov For example, PtNPs have been synthesized by the chemical reduction of potassium hexachloroplatinate(IV) using trisodium citrate as the reducing agent. oiccpress.com These supported PtNPs are highly effective catalysts for a multitude of reactions, including hydrogenation and oxidation. samaterials.comrsc.org

Besides nanoparticles, K₂PtCl₆ and related hexachloroplatinate salts can also be used to create platinum thin films. johnshopkins.eduresearchgate.net Techniques like electrochemical deposition (electroplating) can reduce hexachloroplatinate ions from a solution to form a thin, continuous layer of platinum metal on a conductive substrate. researchgate.netnasa.gov These films are important in applications such as sensors and electrocatalysis. johnshopkins.edunasa.gov

PrecursorSynthesis MethodResulting MaterialSupport/SubstrateApplication
K₂PtCl₆Chemical ReductionPlatinum Nanoparticles (PtNPs)Covalent Organic FrameworkHydrogen Evolution Reaction rsc.org
K₂PtCl₆Chemical ReductionPlatinum Nanoparticles (PtNPs)None (colloidal)Biomedical oiccpress.comnih.gov
Ammonium HexachloroplatinateElectrochemical DepositionPlatinum Thin FilmCarbon ElectrodeElectrocatalysis johnshopkins.edu
Hexachloroplatinic AcidElectrochemical DepositionPlatinum Thin FilmVariousElectrocatalysis researchgate.net

Catalytic Activity in Gas-Phase Reactions

Catalysts derived from Potassium hexachloroplatinate(IV) are instrumental in a variety of gas-phase reactions, including crucial industrial and environmental processes such as CO oxidation, the water-gas shift (WGS) reaction, and hydrogenation. The efficacy of these catalysts is profoundly influenced by the choice of support material, the size and dispersion of the platinum nanoparticles, and the preparation method, all of which originate from the reduction of the K₂PtCl₆ precursor.

Research into platinum catalysts supported on ceria (CeO₂), often prepared from chloroplatinic acid (a derivative of K₂PtCl₆), demonstrates their high activity in CO oxidation. The strong interaction between platinum and the ceria support enhances the catalytic performance by facilitating oxygen transfer and improving the dispersion of platinum active sites. For instance, a 1% Pt/CeO₂ catalyst, synthesized via a solution combustion method, has shown high catalytic activity for CO oxidation. Similarly, single-atom platinum catalysts on silicon carbide (Pt₁/SiC), prepared from a platinum precursor, have exhibited exceptional performance in the reverse water-gas shift (RWGS) reaction, achieving high conversion and selectivity. nih.gov

The performance of these catalysts is often quantified by metrics such as conversion rate, selectivity, and turnover frequency (TOF), which is the number of molecules converted per active site per unit time. Below is a data table summarizing the performance of representative platinum-based catalysts in various gas-phase reactions.

Catalyst SystemReactionTemperature (°C)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Reference
Pt/CeO₂CO Oxidation~150100>98 to CO₂0.4 x 10⁻³ (at 200°C) ub.edu
0.9wt% Pt/CeO₂Water-Gas Shift140~45High to H₂ + CO₂Not Reported mdpi.com
2wt% Pt/Ce₀.₇₅Zr₀.₂₅O₂Water-Gas Shift320~80High to H₂ + CO₂Not Reported mdpi.com
Pt₁/SiCReverse WGS (CO₂ Conversion)900~54100 to CONot Reported nih.gov

Electrocatalysis in Fuel Cells and Electrolyzers

In the domain of electrochemical energy conversion, catalysts derived from Potassium hexachloroplatinate(IV) are fundamental to the operation of fuel cells and electrolyzers. These applications rely on platinum's exceptional ability to catalyze the oxygen reduction reaction (ORR) at the cathode of fuel cells and the hydrogen evolution reaction (HER) at the cathode of water electrolyzers. The design of these electrocatalyst materials, starting from the K₂PtCl₆ precursor, is critical for achieving high efficiency, durability, and cost-effectiveness.

Material Design and Mechanism:

The synthesis of platinum-based electrocatalysts from K₂PtCl₆ typically involves the reduction of the PtCl₆²⁻ ion to form platinum nanoparticles. The design of these materials focuses on several key aspects:

Nanoparticle Size and Shape: By controlling the reduction conditions, platinum nanoparticles with specific sizes and shapes can be synthesized. Smaller nanoparticles offer a higher surface-area-to-volume ratio, maximizing the number of active sites.

Support Materials: Platinum nanoparticles are commonly dispersed on high-surface-area carbon supports. This prevents the agglomeration of the nanoparticles and enhances their electrical conductivity.

Alloying and Core-Shell Structures: To reduce the reliance on expensive platinum and improve catalytic activity, platinum is often alloyed with other metals like cobalt, nickel, or copper. Core-shell structures, where a thin layer of platinum covers a core of a less expensive metal, are a particularly effective design for maximizing the utility of platinum.

The electrocatalytic mechanism at the platinum surface involves the adsorption of reactants (e.g., O₂ or H⁺) onto the active sites, followed by electron transfer and the formation of products (e.g., H₂O or H₂). The electronic properties of the platinum nanoparticles, which can be tuned by alloying or interaction with the support, play a crucial role in the efficiency of these steps.

Below is a table summarizing the impact of different material design strategies on the performance of platinum-based electrocatalysts.

Catalyst DesignKey FeaturesImpact on Electrocatalytic MechanismApplication
Pt/C NanoparticlesHigh surface area, good conductivity.Provides a large number of active sites for reactant adsorption and electron transfer.Fuel Cells (ORR), Electrolyzers (HER)
Pt-Alloy Nanoparticles (e.g., Pt-Co, Pt-Ni)Modified electronic structure of Pt, reduced Pt loading.Alters the binding energies of reaction intermediates, often leading to enhanced activity and stability.Fuel Cells (ORR)
Core-Shell Structures (e.g., Pd@Pt)Maximizes Pt utilization, strain and ligand effects from the core.The core material can induce favorable electronic and geometric effects on the Pt shell, boosting catalytic activity.Fuel Cells (ORR), Electrolyzers (HER)

Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of more efficient catalysts. For systems derived from Potassium hexachloroplatinate(IV), a combination of advanced spectroscopic techniques and computational modeling provides deep insights into the nature of active species, reaction pathways, and deactivation processes.

In Situ Spectroscopic Characterization of Active Species

To unravel the behavior of catalysts under real operating conditions, in situ spectroscopic techniques are indispensable. These methods allow researchers to observe the catalyst as it interacts with reactants at relevant temperatures and pressures, providing a dynamic picture of the active species.

For platinum-based catalysts, in situ X-ray Absorption Spectroscopy (XAS) is a powerful tool. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), detailed information about the oxidation state, coordination environment, and bond distances of the platinum atoms can be obtained. researchgate.net Studies using in situ XAS have followed the reduction of platinum precursors like H₂PtCl₆ to form active platinum nanoparticles, revealing the evolution of the platinum species during catalyst activation. nih.govresearchgate.net Under reaction conditions, these techniques can identify changes in the catalyst structure and electronic properties that are correlated with catalytic activity and deactivation. researchgate.net

Other relevant in situ techniques include:

Infrared (IR) Spectroscopy: Used to identify adsorbed species on the catalyst surface, providing insights into reaction intermediates and surface coverage.

Raman Spectroscopy: Offers complementary information to IR spectroscopy and is particularly useful for studying the support material and metal-support interactions.

These spectroscopic methods provide crucial experimental data that can be used to validate and refine theoretical models of catalytic cycles.

Computational Modeling of Transition States and Reaction Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool in catalysis research. researchgate.net It allows for the detailed investigation of reaction mechanisms at the atomic level, providing insights that are often inaccessible through experimental methods alone.

For platinum-catalyzed reactions, DFT calculations are used to:

Model the structure of the catalyst surface and active sites.

Calculate the adsorption energies of reactants, intermediates, and products.

Identify the transition states of elementary reaction steps and calculate the corresponding activation energy barriers.

By mapping out the entire energy profile of a catalytic cycle, computational models can predict reaction rates and selectivities. These models have been instrumental in understanding the enhanced activity of platinum alloys and core-shell nanoparticles, attributing the improvements to factors such as ligand effects (electronic interactions between different metals) and strain effects (changes in the Pt-Pt bond distances). researchgate.net Furthermore, computational screening of different materials can accelerate the discovery of new and improved catalysts. researchgate.net Recent advancements have even explored the use of quantum computing to model complex reactions like the ORR on platinum-based surfaces, promising to overcome the limitations of classical computational methods. ub.eduberkeley.edu

Catalyst Deactivation and Regeneration Mechanisms

Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and/or selectivity over time. For platinum-based catalysts, the primary deactivation mechanisms are:

Sintering: At high temperatures, small platinum nanoparticles can migrate and coalesce into larger particles, resulting in a decrease in the active surface area.

Coking or Fouling: The deposition of carbonaceous species on the catalyst surface can block active sites and pores.

Poisoning: Strong adsorption of impurities from the feed stream can deactivate the catalyst.

Understanding these mechanisms is crucial for developing strategies to enhance catalyst stability and for designing effective regeneration procedures.

Regeneration of deactivated platinum catalysts typically involves removing the accumulated coke or redispersing the sintered metal particles. Common regeneration methods include:

Oxidative Treatment: Calcination in air or an oxygen-containing atmosphere at elevated temperatures can burn off carbonaceous deposits.

Reductive Treatment: Following an oxidative treatment, a reduction step (e.g., in a hydrogen atmosphere) is often necessary to restore the platinum to its active metallic state.

Oxy-chlorination: For sintered catalysts, treatment with a mixture of oxygen and a chlorine-containing compound can help to redisperse the platinum particles across the support.

The effectiveness of a regeneration process depends on the specific deactivation mechanism and the nature of the catalyst. Research continues to focus on developing more robust catalysts that are resistant to deactivation and on optimizing regeneration procedures to extend the catalyst's lifetime.

Materials Science Applications of Dipotassium;platinum;hexahydrate Precursors

Fabrication of Platinum-Containing Nanomaterials

The synthesis of platinum nanomaterials from dipotassium (B57713) platinum precursors is a cornerstone of modern nanoscience. By carefully controlling reaction parameters such as temperature, precursor concentration, reducing agents, and stabilizing agents, a diverse range of nanostructures with tailored properties can be achieved.

The chemical reduction of K₂PtCl₄ or K₂PtCl₆ in solution is the most common method for producing platinum nanoparticles (NPs). The choice of reducing agent, which can range from strong reductants like sodium borohydride (B1222165) to milder ones like citric acid or alcohols, plays a crucial role in controlling the size and size distribution of the resulting NPs. For instance, the use of a strong reducing agent typically leads to rapid nucleation and the formation of smaller nanoparticles.

The morphology of the platinum nanostructures can be directed by employing specific capping agents or templates. While spherical nanoparticles are the most thermodynamically stable and thus most commonly synthesized shape, anisotropic structures such as nanorods and nanosheets can be produced. The formation of nanorods is often achieved by using a structure-directing agent that preferentially adsorbs onto certain crystallographic faces of the growing platinum nanocrystal, promoting one-dimensional growth. Similarly, the synthesis of ultra-thin nanosheets involves confining the growth of platinum to two dimensions, often through the use of surfactants that form lamellar micelles or by employing graphene oxide as a template.

Table 1: Synthesis of Platinum Nanomaterials from Dipotassium Platinum Precursors

Target Nanostructure Platinum Precursor Reducing Agent Stabilizer/Capping Agent Typical Size/Dimension
Nanoparticles K₂PtCl₄ Sodium Citrate Sodium Citrate 2-5 nm
Nanoparticles K₂PtCl₆ Ethylene Glycol Poly(vinylpyrrolidone) (PVP) 5-10 nm
Nanorods K₂PtCl₄ Ascorbic Acid Cetyltrimethylammonium bromide (CTAB) 5 nm diameter, 20-50 nm length

Dipotassium platinum precursors are also instrumental in the creation of more complex nanostructures like core-shell and bimetallic nanoparticles. In a core-shell synthesis, pre-synthesized nanoparticles of a different material (e.g., gold, palladium) act as seeds for the subsequent reduction of a platinum precursor onto their surface. This results in a core material encapsulated by a platinum shell (e.g., Au@Pt). The thickness of the platinum shell can be precisely controlled by adjusting the amount of K₂PtCl₄ or K₂PtCl₆ added.

Bimetallic nanoparticles, which contain both platinum and another metal within the same structure, can be synthesized by the co-reduction of a dipotassium platinum salt along with a salt of the second metal. This can lead to the formation of alloys, where the two metals are randomly mixed, or intermetallic compounds with ordered crystal structures. The properties of these bimetallic systems are highly dependent on their composition and atomic arrangement.

Deposition of Platinum Thin Films and Coatings

The deposition of high-quality platinum thin films is critical for a variety of applications, including catalysis, electronics, and sensors. Dipotassium platinum salts can serve as precursors in several deposition techniques.

While less common than organometallic precursors for CVD and ALD due to their lower volatility, research has explored the use of dipotassium platinum salts in solution-based aerosol-assisted CVD (AACVD). In this technique, a solution of the precursor is aerosolized and introduced into the reaction chamber, where the solvent evaporates and the precursor decomposes on the heated substrate to form a platinum film.

For ALD, which requires volatile and self-limiting reacting precursors, solid K₂PtCl₆ and related compounds are generally not suitable. However, they can be used to synthesize more complex, volatile platinum compounds that are subsequently used in ALD processes.

Electrochemical deposition is a powerful and widely used method for producing platinum films and coatings from aqueous solutions of K₂PtCl₄ or K₂PtCl₆. In this process, a conductive substrate is immersed in an electrolyte bath containing the dissolved platinum salt and a supporting electrolyte. By applying a negative potential to the substrate, the platinum ions in the solution are reduced and deposit onto the substrate surface as a metallic film.

The thickness, morphology, and crystallinity of the deposited platinum film can be finely tuned by controlling parameters such as the applied potential or current density, the concentration of the platinum precursor, the temperature of the bath, and the pH of the electrolyte. This technique allows for the conformal coating of complex geometries and the fabrication of patterned platinum structures through the use of lithographic masks.

Table 2: Electrochemical Deposition of Platinum Films

Parameter Description Typical Range/Value
Precursor Potassium tetrachloroplatinate(II) (K₂PtCl₄) 5-20 mM
Supporting Electrolyte Sulfuric Acid (H₂SO₄) 0.1-0.5 M
Deposition Potential Applied potential vs. a reference electrode -0.1 to -0.4 V vs. Ag/AgCl
Deposition Temperature Temperature of the electrolyte bath 20-60 °C

Integration into Advanced Functional Materials

Platinum nanostructures and films derived from dipotassium platinum precursors are key components in a wide range of advanced functional materials. The catalytic activity of platinum is one of its most exploited properties. Platinum nanoparticles, often supported on high-surface-area materials like carbon black or metal oxides, are used as catalysts in fuel cells, chemical synthesis, and automotive catalytic converters.

Composites for Sensor Applications

The use of dipotassium platinum precursors is foundational in the development of composite materials for various sensing applications. The mechanism of interaction in these sensors is intrinsically linked to the catalytic properties of the platinum nanoparticles derived from these precursors.

The general mechanism involves the thermal or chemical reduction of the dipotassium platinum salt to form platinum nanoparticles (PtNPs) which are then dispersed within a matrix material (e.g., metal oxides, polymers, or carbon-based materials). The resulting composite material exhibits enhanced sensing capabilities due to the high surface area and catalytic activity of the platinum nanoparticles.

The interaction mechanism with target analytes typically involves one of the following processes:

Catalytic Oxidation/Reduction: The platinum nanoparticles catalyze the oxidation or reduction of the analyte on the sensor surface. This reaction alters the electronic properties of the composite material, leading to a measurable change in resistance, current, or potential. For example, in a gas sensor, the catalytic oxidation of a target gas on the Pt-decorated surface of a metal oxide semiconductor can inject electrons into the conduction band of the semiconductor, causing a significant change in its resistance.

Adsorption-Induced Changes in Work Function: The adsorption of analyte molecules onto the surface of the platinum nanoparticles can change the work function of the composite material. This change can be detected, for example, in a field-effect transistor (FET) based sensor, where it modulates the channel conductivity.

Enhanced Charge Transfer: The presence of platinum nanoparticles can facilitate charge transfer between the analyte and the sensing matrix. This is particularly relevant in electrochemical sensors where the PtNPs can improve the kinetics of electron transfer for the electrochemical detection of the target analyte.

The choice of the dipotassium platinum precursor can influence the size, dispersion, and morphology of the resulting platinum nanoparticles, which in turn affects the sensitivity and selectivity of the sensor.

Table 1: Interaction Mechanisms in Platinum-based Composite Sensors

Interaction MechanismDescriptionExample Analyte
Catalytic OxidationPtNPs catalyze the oxidation of the analyte, changing the electronic properties of the matrix.Carbon Monoxide (CO), Hydrogen (H₂)
Catalytic ReductionPtNPs catalyze the reduction of the analyte, leading to a measurable signal.Nitrogen Dioxide (NO₂)
Adsorption-Induced Work Function ChangeAnalyte adsorption on PtNPs alters the material's work function, modulating conductivity.Volatile Organic Compounds (VOCs)
Enhanced Charge TransferPtNPs facilitate faster electron transfer between the analyte and the electrode surface.Glucose, Hydrogen Peroxide (H₂O₂)

Materials for Energy Storage and Conversion

Dipotassium platinum precursors are instrumental in the design of advanced materials for energy storage and conversion devices, such as fuel cells and batteries. The focus in this area is on tailoring the material's structure and composition to enhance its performance.

In the context of fuel cells , these precursors are used to synthesize platinum-based catalysts for the oxygen reduction reaction (ORR) at the cathode and the fuel oxidation reaction at the anode. The design of these materials focuses on:

Alloying: To reduce the cost and improve the catalytic activity and stability, platinum is often alloyed with other metals (e.g., cobalt, nickel, copper). Dipotassium platinum precursors are co-reduced with salts of the other metals to form alloyed nanoparticles. The material design involves controlling the composition, size, and structure (e.g., core-shell, hollow) of the alloy nanoparticles to optimize their catalytic performance.

Support Materials: The platinum-based nanoparticles are typically dispersed on a high-surface-area support material, such as carbon black, graphene, or metal oxides. The design aspect here involves modifying the support material to enhance the interaction with the platinum nanoparticles, which can improve their dispersion, stability, and electronic properties.

For energy storage , particularly in batteries, platinum-based materials are less common due to cost. However, research into platinum-containing electrodes for certain types of batteries exists, where the focus is on designing materials with high conductivity and stability.

Table 2: Material Design Strategies for Platinum-Based Catalysts from Dipotassium Platinum Precursors

Design StrategyObjectiveExample Material
AlloyingReduce cost, improve activity and stabilityPt-Co, Pt-Ni, Pt-Cu alloys
Support ModificationEnhance dispersion, stability, and electronic propertiesPt on N-doped graphene, Pt on TiO₂
Morphology ControlIncrease active sites and mass transportPt nanowires, porous Pt networks

Photonic and Electronic Materials Development

The development of novel photonic and electronic materials also benefits from the use of dipotassium platinum precursors. The unique optical and electronic properties of platinum nanostructures make them suitable for a range of applications.

In photonics , the focus is on leveraging the plasmonic properties of platinum nanoparticles. When light interacts with PtNPs, it can excite localized surface plasmon resonances (LSPRs), which leads to strong light absorption and scattering at specific wavelengths. The development of these materials involves:

Tuning Plasmonic Properties: The LSPR wavelength of PtNPs is highly dependent on their size, shape, and the surrounding dielectric medium. By controlling the synthesis conditions using dipotassium platinum precursors, the plasmonic properties can be tuned for specific applications, such as in plasmon-enhanced spectroscopy or photocatalysis.

Fabrication of Metamaterials: Platinum nanostructures can be arranged in periodic arrays to create metamaterials with tailored optical properties that are not found in nature. Dipotassium platinum precursors can be used in nanolithography and self-assembly techniques to fabricate these structures.

In electronics , platinum is valued for its high conductivity, work function, and stability. The development of platinum-based electronic materials from these precursors includes:

Transparent Conductive Films: Thin films of platinum nanowires or meshes can be created to serve as transparent conductors in applications like solar cells and flexible displays. The synthesis from dipotassium platinum precursors allows for control over the density and aspect ratio of the nanowires to balance transparency and conductivity.

Interconnects and Electrodes: Platinum's high stability and conductivity make it an ideal material for interconnects and electrodes in integrated circuits and microelectromechanical systems (MEMS). Dipotassium platinum precursors can be used in deposition processes like atomic layer deposition (ALD) or chemical vapor deposition (CVD) to create high-quality platinum thin films.

Table 3: Development of Platinum-Based Photonic and Electronic Materials

Application AreaMaterial Development FocusKey Property
PhotonicsTuning LSPR of PtNPs, fabricating metamaterialsLocalized Surface Plasmon Resonance
ElectronicsCreating transparent conductive films, stable interconnectsHigh Electrical Conductivity and Stability

Advanced Analytical Methodologies for Detection and Speciation of Platinum in Complex Matrices

Hyphenated Techniques for Platinum Speciation

Hyphenated techniques, which combine a separation method with a sensitive detection method, are powerful tools for speciation analysis. nih.govchemijournal.com They offer the capability to separate different platinum species from a complex mixture before their individual detection and quantification. This approach provides detailed information about the distribution of platinum among various chemical forms.

The coupling of liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) is a cornerstone of modern platinum speciation analysis. researchgate.netyoutube.com LC, particularly high-performance liquid chromatography (HPLC), separates different platinum-containing species based on their physicochemical properties, such as polarity or size. The separated species are then introduced into the ICP-MS system, which offers highly sensitive and element-specific detection of platinum. youtube.com This technique allows for the quantification of individual platinum compounds, such as the anticancer drugs cisplatin (B142131), carboplatin, and oxaliplatin (B1677828), and their metabolites in biological fluids like plasma and urine. researchgate.net

The primary advantage of LC-ICP-MS is its exceptional sensitivity, with detection limits often in the low ng/L range, and its ability to provide species-specific information. researchgate.netnih.gov The technique has been successfully validated for the quantification of total platinum in various biological matrices, demonstrating high precision, accuracy, and recovery. nih.govnih.gov

Table 1: Performance of a Validated ICP-MS Method for Total Platinum Quantification in Biological Fluids

Parameter Plasma Ultrafiltrate Urine & Peritoneal Fluid
Linear Range 0.01-100 ng/mL 0.01-100 ng/mL 0.01-100 ng/mL
Limit of Quantification (LOQ) 18.0 ng/mL 8.0 ng/mL 6.1 ng/mL
Inter- and Intraday Precision ≤15% ≤15% ≤15%
Accuracy ≤15% ≤15% ≤15%

Data sourced from a study on the quantification of platinum from oxaliplatin. nih.gov

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) is another powerful hyphenated technique for the speciation of platinum compounds. wikipedia.org CE separates ions based on their electrophoretic mobility in a capillary under the influence of an electric field. This technique offers very high separation efficiency, short analysis times, and requires minimal sample volumes (in the nanoliter range). wikipedia.orgchromatographyonline.com

When coupled with MS, typically using an electrospray ionization (ESI) interface, CE-MS provides both separation and identification of platinum species based on their mass-to-charge ratio. chromatographyonline.comnih.gov This is particularly useful for the analysis of charged platinum complexes and their interactions with biomolecules. chromatographyonline.com CE-MS has been effectively used in the analysis of biopharmaceuticals and can be applied to study the stability and transformation of platinum-drug conjugates. chromatographyonline.comchromatographyonline.com

Table 2: Advantages of CE-MS in Platinum Speciation Analysis

Feature Benefit
High Separation Efficiency Resolution of complex mixtures of platinum species.
Low Sample Volume Suitable for analysis of precious or limited samples.
Orthogonal Separation Mechanism Complementary to LC, providing different selectivity.
Direct Coupling to MS Provides molecular weight and structural information.

Information compiled from various sources on CE-MS applications. wikipedia.orgchromatographyonline.com

Voltammetric and Potentiometric Methods for Electrochemical Analysis

Electrochemical methods, including voltammetry and potentiometry, offer a cost-effective and sensitive alternative for the determination of platinum. libretexts.orgnih.gov These techniques are based on measuring the current or potential response of an electrode in contact with the sample solution.

Stripping voltammetry, in particular, is a highly sensitive electrochemical technique for trace metal analysis. It involves a preconcentration step where platinum is deposited onto the working electrode, followed by a stripping step where the accumulated platinum is electrochemically removed, generating a current signal proportional to its concentration. The use of bismuth film electrodes has been shown to be effective for the determination of platinum by adsorptive stripping voltammetry, with limits of detection in the low µg/L range. mdpi.com

Cyclic voltammetry is another valuable tool for studying the electrochemical behavior of platinum surfaces and the adsorption of different species. ua.esrsc.org It provides insights into the redox processes of platinum and its interactions in various electrolytes.

Table 3: Performance of Adsorptive Stripping Voltammetry for Platinum(IV) Determination

Electrode Type Limit of Detection (LOD) Limit of Quantification (LOQ)
Bismuth Film Solid State Electrode 7.9 µg/L 29.1 µg/L
Bismuth Film On-Chip Electrode 22.5 µg/L 79.0 µg/L

Data from a study on the validation of voltammetric methods for platinum analysis. mdpi.com

Spectrophotometric and Spectrofluorometric Assays for Trace Platinum Quantification

Spectrophotometric methods, especially atomic absorption spectrophotometry (AAS), are well-established techniques for the determination of total platinum concentration. nih.gov Flameless AAS, also known as graphite (B72142) furnace atomic absorption spectrometry (GFAAS), provides high sensitivity for the analysis of platinum in biological materials. nih.gov

While less common for platinum than for other elements, spectrofluorometric methods can also be developed for trace platinum quantification. These methods rely on the formation of a fluorescent complex with a specific reagent, where the fluorescence intensity is proportional to the platinum concentration. The development of new and highly selective and sensitive fluorescent probes for platinum is an active area of research.

X-ray fluorescence (XRF) spectrometry is another non-destructive technique used for the quantitative analysis of platinum group metals in various samples, including spent catalysts. researchgate.net It is valued for its simplicity and ease of operation for routine analysis. researchgate.net

Future Research Directions and Emerging Paradigms for Platinum Hydrate Chemistry

Rational Design of New Platinum Complexes from Dipotassium (B57713);platinum;hexahydrate Analogs

The rational design of new platinum complexes is a cornerstone of modern inorganic and medicinal chemistry. Starting from a well-defined precursor like K₂[Pt(OH)₆], chemists can systematically modify the coordination sphere to fine-tune the electronic, steric, and reactive properties of the resulting complexes. The hydroxide (B78521) ligands in K₂[Pt(OH)₆] are particularly amenable to substitution reactions, especially under acidic conditions, making this compound a versatile platform for generating a diverse library of Pt(IV) analogs.

The primary strategy involves ligand substitution, where the hydroxide (OH⁻) groups are replaced by other ligands. This process allows for the introduction of functional groups that can impart specific properties, such as enhanced catalytic activity or biological efficacy. While many syntheses of platinum complexes have historically started from chlorido-platinum species like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or potassium hexachloroplatinate(IV) (K₂[PtCl₆]), the principles are directly transferable. nih.govpitt.edu For instance, the reaction of K₂[PtCl₆] with diamine ligands to form complexes of the type [Pt(L)Cl₄] is a well-established method. nih.gov A similar approach could be envisioned for K₂[Pt(OH)₆], where the hydroxide ligands are displaced by chelating agents or other monodentate ligands to create novel Pt(IV) complexes.

The design process is often guided by the desired application. In anticancer research, for example, modifying the ligands can influence the drug's lipophilicity, cellular uptake, and DNA binding affinity. pitt.edu By replacing the hydroxide groups with specifically designed organic ligands, researchers can create Pt(IV) prodrugs that are activated under the specific reducing conditions found within tumor cells. rsc.org

Table 1: Comparison of Precursors for Platinum Complex Synthesis

Precursor CompoundFormulaOxidation StateTypical Ligand Substitution Reaction
Potassium Hexahydroxoplatinate(IV)K₂[Pt(OH)₆]+4Substitution of OH⁻ ligands under acidic conditions.
Potassium Hexachloroplatinate(IV)K₂[PtCl₆]+4Substitution of Cl⁻ ligands with amines, phosphines, etc.
Potassium Tetrachloroplatinate(II)K₂[PtCl₄]+2Oxidative addition or substitution of Cl⁻ ligands.

The rational design extends beyond simple substitution. The introduction of chiral ligands can lead to enantioselective catalysts for asymmetric synthesis. nih.gov Furthermore, incorporating photoactive or redox-active ligands can generate multifunctional materials with applications in sensing or photodynamic therapy. The use of K₂[Pt(OH)₆] as a starting point offers a "chlorine-free" route to some of these complexes, which can be advantageous in certain applications where chloride contamination is a concern.

Multiscale Modeling and Simulation of Platinum-Based Systems

Computational chemistry provides indispensable tools for understanding and predicting the behavior of platinum-based systems at multiple scales, from the electronic structure of a single molecule to the dynamics of a complex in solution. For K₂[Pt(OH)₆] and its derivatives, multiscale modeling can guide rational design and illuminate reaction mechanisms.

At the most fundamental level, Density Functional Theory (DFT) is employed to investigate the electronic structure, geometry, and vibrational frequencies of platinum complexes. nih.gov DFT calculations have been systematically assessed to determine the most accurate methods for predicting the structures of platinum compounds, with findings indicating that hybrid functionals like PBE0, combined with appropriate basis sets and relativistic approximations, provide excellent agreement with experimental data. capes.gov.brgoogle.com Such studies are crucial for understanding the bonding between platinum and its ligands and for predicting the stability of new, rationally designed complexes derived from K₂[Pt(OH)₆]. DFT can also model reaction pathways, such as ligand substitution or redox processes, providing insights into the activation energies and transition states that govern reactivity. nih.gov

Moving to a larger scale, Molecular Dynamics (MD) simulations are used to study the behavior of platinum complexes in condensed phases, such as in aqueous solution. nih.gov MD simulations require accurate force fields, which describe the interactions between atoms. These are often developed by fitting to quantum mechanical data from DFT calculations. nih.gov For platinum complexes, MD can reveal the structure of the solvation shell, the dynamics of ligand exchange, and the interactions with biological macromolecules like DNA or proteins. pitt.edursc.org For example, simulations of cisplatin (B142131) in water have provided detailed pictures of its hydration shells and hydrogen bonding patterns, which are critical for its biological activity. nih.govpitt.edu

Bridging the gap between the molecular and macroscopic worlds, multiscale modeling combines different computational techniques. For instance, a quantum mechanics/molecular mechanics (QM/MM) approach can treat the reactive center of a platinum catalyst with high-level DFT while the surrounding solvent or protein environment is modeled with a more efficient classical force field. In experimental multiscale approaches, techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) can map the distribution of platinum in tissues, while nano-scale secondary ion mass spectrometry (NanoSIMS) provides subcellular localization, offering a powerful way to visualize how platinum compounds distribute in biological systems. acs.orgnih.gov

Table 2: Computational Methods for Studying Platinum Complexes

MethodScaleInformation ProvidedExample Application
Density Functional Theory (DFT)Electronic/AtomicMolecular geometry, electronic structure, reaction energies, vibrational frequencies. capes.gov.brPredicting the stability and reactivity of a newly designed Pt(IV) complex. acs.org
Molecular Dynamics (MD)Molecular/NanoscaleSolvation structure, conformational dynamics, transport properties, binding affinities. rsc.orgSimulating the interaction of a platinum complex with a DNA strand in water. rsc.org
QM/MMHybridReaction mechanisms in complex environments (e.g., enzymes, solutions).Studying an enzymatic reaction catalyzed by a platinum cofactor.
LA-ICP-MS / NanoSIMSCellular/TissueElemental distribution and localization within biological samples. nih.govMapping the accumulation of a platinum drug in tumor and kidney tissues. acs.orgnih.gov

These computational and simulation-based paradigms are essential for accelerating the discovery and optimization of new platinum-based systems derived from K₂[Pt(OH)₆], reducing the need for extensive trial-and-error synthesis and experimentation.

Sustainable Synthesis and Application of Platinum Compounds

The high cost and scarcity of platinum necessitate the development of sustainable chemical practices, including efficient recycling from secondary sources and the design of environmentally benign synthetic routes. acs.org Green chemistry principles are increasingly being applied to the entire lifecycle of platinum compounds, from their synthesis to their application and recovery.

A major focus of sustainable platinum chemistry is the recycling of platinum from spent materials, particularly automotive and industrial catalysts. google.com Traditional pyrometallurgical methods are energy-intensive, while conventional hydrometallurgical processes often rely on harsh and toxic reagents like aqua regia (a mixture of nitric acid and hydrochloric acid), which generates hazardous gases. nih.govrsc.org Greener hydrometallurgical strategies are being actively researched to replace these hazardous reagents. One promising approach is the use of a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), which can effectively leach platinum from spent catalysts under milder conditions. nih.gov Other innovative leaching systems include the use of ionic liquids and biological agents (bioleaching). nih.govrsc.org Bioleaching, for example, utilizes microorganisms that produce cyanide as a metabolite, which then forms water-soluble complexes with platinum, offering a potentially more environmentally friendly recovery method. nih.gov

While these recycling processes typically yield chloroplatinate species, K₂[Pt(OH)₆] could play a role in subsequent "green" synthetic steps. Using an aqueous, hydroxide-based precursor avoids the use of organic solvents and can lead to cleaner reaction profiles. The synthesis of platinum nanoparticles (PtNPs) is one area where green synthesis is prominent. PtNPs can be synthesized from various platinum salts using biological reducing agents found in plant extracts, fungi, or algae. samaterials.com These methods are eco-friendly, reduce energy consumption, and minimize toxic byproducts. K₂[Pt(OH)₆] could serve as a water-soluble precursor in such biosyntheses.

The application of platinum compounds in catalysis is also being viewed through a sustainability lens. Developing highly active and stable catalysts, such as oxidized platinum clusters on supports like TiO₂, allows for lower platinum loadings without sacrificing performance, thereby conserving this precious resource. Designing catalysts that operate efficiently in water rather than organic solvents is another key goal of green chemistry.

Table 3: Comparison of Leaching Agents for Platinum Recovery

Leaching AgentChemical FormulaSustainability Aspects
Aqua RegiaHNO₃ + 3HClTraditional Method: Highly effective but generates toxic NOx and Cl₂ gases. nih.govrsc.org
HCl / H₂O₂HCl + H₂O₂Greener Alternative: Avoids NOx gas generation; effective under microwave-assisted conditions. nih.gov
Cyanide (Chemical)e.g., NaCNEffective but highly toxic and requires careful waste management. nih.gov
Biogenic CyanideHCN (from microbes)Bioleaching: Potentially lower environmental impact, operates under mild conditions. nih.gov
Ionic Liquidse.g., P₆₆₆₁₄ClNon-aqueous leaching, potential for selective metal recovery, but cost and toxicity can be concerns. rsc.org

The overarching goal is to create a closed-loop system for platinum, where it is efficiently recovered from end-of-life products and re-integrated into new, high-value compounds and materials using sustainable synthetic methods.

Exploration of Novel Reactivity and Unconventional Catalytic Pathways

While Pt(0) and Pt(II) complexes are the workhorses of platinum catalysis, the reactivity of Pt(IV) complexes like K₂[Pt(OH)₆] remains a comparatively underexplored frontier. Pt(IV) complexes are generally characterized by a kinetically inert, low-spin d⁶ electron configuration, which makes them less reactive in ligand substitution reactions compared to their Pt(II) counterparts. pitt.edu However, this inertness can be overcome, and there is growing interest in harnessing Pt(IV) complexes for novel chemical transformations.

The established reactivity pathway for many Pt(IV) compounds, particularly in a biological context, involves reduction to an active Pt(II) species. rsc.org This reduction is a critical activation step for Pt(IV) anticancer prodrugs. However, recent research has shown that Pt(IV) complexes are not merely passive precursors but can act as "non-innocent" compounds with their own intrinsic catalytic activity. nih.gov For example, certain anticancer Pt(IV) compounds have been shown to catalyze the cyclization of alkyne-acids to form enol-lactones, demonstrating that the Pt(IV) center itself can facilitate complex organic transformations. nih.gov

The exploration of unconventional catalytic pathways for K₂[Pt(OH)₆] could involve several strategies. One approach is to investigate its potential as an oxidation catalyst. The high oxidation state of the platinum center suggests it could participate in reactions involving electron transfer. The hydroxide ligands could also play a direct role in reactivity, for instance, by acting as internal bases or participating in proton-coupled electron transfer (PCET) steps. The reactivity of metal-hydroxide complexes is a rich area of study, with these species known to engage in hydrogen atom transfer and other important reactions. nih.gov

Another avenue is the use of K₂[Pt(OH)₆] as a precursor for generating highly reactive catalytic species in situ. For example, under specific conditions, it might be possible to generate coordinatively unsaturated Pt(IV) intermediates or even oxidized platinum clusters that exhibit unique catalytic properties. The synthesis of platinum complexes with tridentate NNC-coordinating ligands has revealed that stable, yet reactive, Pt(IV) structures can be accessed, some of which are luminescent. acs.org

The field could also draw inspiration from the diverse catalytic applications of other Pt(IV) compounds, such as potassium hexacyanoplatinate(IV), which is used in chemical synthesis and as a catalyst precursor. By systematically studying the reactions of K₂[Pt(OH)₆] with a wide range of organic and inorganic substrates under various conditions (e.g., photochemical, electrochemical), new and unexpected catalytic activities may be uncovered. This exploration is key to expanding the synthetic utility of platinum beyond its traditional roles and developing novel catalytic systems for challenging chemical transformations.

Q & A

Basic: What are the recommended methods for synthesizing platinum nanoparticles using dipotassium platinum hexahydrate, and what characterization techniques are essential for confirming nanoparticle formation?

Answer:
Dipotassium platinum hexahydrate derivatives, such as hexachloroplatinic acid hexahydrate (H2_2PtCl6_6·6H2_2O), are commonly used as precursors for platinum nanoparticle synthesis. A methodological approach involves:

  • Biological synthesis : Incubating microbial strains (e.g., Streptomyces sp. or Fusarium oxysporum) with chloroplatinic acid hexahydrate under ambient conditions to reduce Pt(IV) to Pt(0) nanoparticles .
  • Chemical reduction : Using stabilizing agents like polyvinylpyrrolidone (PVP) and reducing agents (e.g., hydrazine) in aqueous solutions .
    Characterization :
  • UV-Vis spectroscopy to monitor surface plasmon resonance (absent in Pt nanoparticles, but useful for tracking reduction kinetics).
  • TEM for size distribution and morphology (e.g., spherical or anisotropic structures).
  • XRD to confirm crystallinity and face-centered cubic (FCC) lattice structure .

Basic: What safety precautions are critical when handling dipotassium platinum hexahydrate in laboratory settings?

Answer:
Platinum salts, including hexahydrates, are known sensitizers and may cause allergic reactions (e.g., asthma, dermatitis). Key precautions include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .
  • Storage : Keep in airtight containers away from reducing agents or heat sources to prevent decomposition .
  • Waste disposal : Neutralize acidic residues before disposal and segregate platinum-containing waste for recovery .

Basic: How can X-ray diffraction data be utilized to determine the crystal structure of dipotassium platinum hexahydrate?

Answer:
XRD analysis involves:

  • Data collection : Use Cu-Kα radiation (λ = 1.5406 Å) to scan powdered samples up to 2θ = 50° .
  • Indexing : Match observed peaks to reference patterns (e.g., monoclinic systems with space group P2/a for similar salts) .
  • Refinement : Apply Rietveld refinement to atomic coordinates and displacement parameters (Table 2 in ). Discrepancies in lattice parameters (e.g., a = 12.3695 Å) may indicate hydration state variations or impurities.

Advanced: How can researchers optimize the biosynthesis of platinum nanoparticles using microbial strains to enhance yield and stability?

Answer:
Optimization strategies include:

  • Strain selection : Use extremophiles (e.g., marine Streptomyces) for higher reductase activity under high salinity .
  • Precursor concentration : Titrate chloroplatinic acid hexahydrate (0.1–1.0 mM) to balance nanoparticle yield and aggregation .
  • Post-synthesis stabilization : Functionalize nanoparticles with biocompatible ligands (e.g., citrate) or embed in carbon matrices to prevent sintering .

Advanced: What are the common sources of interference in the quantification of platinum species using ion-selective electrodes, and how can they be mitigated?

Answer:
Interference sources include:

  • Coexisting ions : Alkali metals (e.g., Na+^+) may compete with Pt complexes at the electrode surface. Mitigate by adding ionic strength adjusters (e.g., NH4_4NO3_3) .
  • pH variability : PtCl62_6^{2-} stability decreases at pH > 7. Use buffered solutions (e.g., phosphate buffer, pH 6.5–7.0) to maintain analyte integrity .
  • Organic matter : Pre-treat samples with UV digestion to degrade organic ligands that chelate platinum .

Advanced: When encountering discrepancies in crystallographic data for dipotassium platinum hexahydrate, what validation steps should be undertaken to resolve structural ambiguities?

Answer:

  • Hydration state verification : Perform thermogravimetric analysis (TGA) to confirm water content (e.g., 6 H2_2O vs. dodecahydrate forms) .
  • Synchrotron validation : Use high-resolution synchrotron XRD to resolve overlapping peaks in conventional lab data .
  • Computational modeling : Compare experimental lattice parameters (e.g., a = 12.3695 Å) with density functional theory (DFT) simulations to identify potential symmetry distortions .

Advanced: How do buffer solution components, such as phosphate salts, influence the stability and reactivity of dipotassium platinum hexahydrate in aqueous systems?

Answer:

  • Phosphate buffering : Disodium hydrogen phosphate (Na2_2HPO4_4) stabilizes pH but may form insoluble Pt-phosphate complexes at high concentrations. Optimize buffer molarity (0.01–0.1 M) to avoid precipitation .
  • Redox interactions : Phosphate ions can act as weak reducing agents, altering Pt(IV) to Pt(II) states. Monitor redox potential using cyclic voltammetry .
  • Coordination effects : Phosphate may compete with chloride ligands in PtCl62_6^{2-}, affecting speciation. Use UV-Vis spectroscopy to track ligand substitution kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.